(2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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Overview
Description
(2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with a bromo-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Bromo-Fluorophenoxy Group: This step involves the nucleophilic aromatic substitution (S_NAr) reaction where a fluorophenol reacts with a brominated pyrrolidine derivative in the presence of a base such as potassium carbonate.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc_2O) in the presence of a base like triethylamine to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromo group using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the development of bioactive molecules, particularly those targeting specific proteins or enzymes due to its structural features.
Medicine
Industry
In material science, this compound could be used in the development of new polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and fluorophenoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-(4-Chloro-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid offers unique reactivity due to the presence of both bromo and fluorine substituents, which can influence its electronic properties and reactivity patterns. This makes it a valuable intermediate for synthesizing a diverse range of derivatives with tailored properties.
Properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUMWIOKROJEBS-JQWIXIFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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